5-ブロモ-2-フェニル-1,3-ベンゾオキサゾール

説明

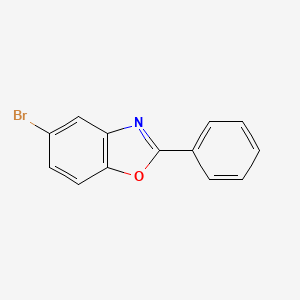

5-Bromo-2-phenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 5-position and a phenyl group at the 2-position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

科学的研究の応用

5-Bromo-2-phenyl-1,3-benzoxazole has several scientific research applications, including:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is studied for its potential biological activities and interactions with various biological targets.

Industrial Applications: It is used in the synthesis of advanced materials, dyes, and polymers.

作用機序

Target of Action

Benzoxazole derivatives are known to interact with a wide range of biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . This interaction can lead to changes in the function of the target molecule, which can result in various biological effects.

Biochemical Pathways

Benzoxazole derivatives are known to have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . These activities suggest that benzoxazole derivatives can affect multiple biochemical pathways.

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .

生化学分析

Biochemical Properties

5-Bromo-2-phenyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 5-Bromo-2-phenyl-1,3-benzoxazole can modulate various cellular processes, including cell growth and differentiation . Additionally, it has been observed to interact with proteins involved in the regulation of gene expression, thereby influencing the transcriptional activity of specific genes .

Cellular Effects

The effects of 5-Bromo-2-phenyl-1,3-benzoxazole on cellular processes are profound. This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells . It achieves this by activating specific signaling pathways that lead to cell death. Furthermore, 5-Bromo-2-phenyl-1,3-benzoxazole has been observed to inhibit cell proliferation by arresting the cell cycle at specific phases . This inhibition of cell growth is accompanied by changes in gene expression and alterations in cellular metabolism, highlighting the compound’s multifaceted impact on cell function .

Molecular Mechanism

At the molecular level, 5-Bromo-2-phenyl-1,3-benzoxazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound binds to the active site of kinases, preventing their catalytic activity and thereby disrupting downstream signaling pathways . Additionally, 5-Bromo-2-phenyl-1,3-benzoxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-2-phenyl-1,3-benzoxazole can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to 5-Bromo-2-phenyl-1,3-benzoxazole has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are likely due to the compound’s ability to persistently modulate key signaling pathways and gene expression profiles .

Dosage Effects in Animal Models

In animal models, the effects of 5-Bromo-2-phenyl-1,3-benzoxazole are dose-dependent. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 5-Bromo-2-phenyl-1,3-benzoxazole while minimizing its toxic effects .

Metabolic Pathways

5-Bromo-2-phenyl-1,3-benzoxazole is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 5-Bromo-2-phenyl-1,3-benzoxazole with these enzymes can also influence metabolic flux and alter the levels of other metabolites within the cell . This highlights the compound’s potential to modulate cellular metabolism and impact overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 5-Bromo-2-phenyl-1,3-benzoxazole within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution within the cell can influence its activity and function, as it can interact with different biomolecules in these compartments . Additionally, the transport of 5-Bromo-2-phenyl-1,3-benzoxazole across cellular membranes is facilitated by specific transport proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-Bromo-2-phenyl-1,3-benzoxazole is critical for its activity and function. This compound has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular signaling pathways . The specific localization of 5-Bromo-2-phenyl-1,3-benzoxazole within the cell is likely influenced by targeting signals and post-translational modifications that direct it to specific compartments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a substituted benzaldehyde. One common method is the reaction of 2-aminophenol with 5-bromo-2-phenylbenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 5-Bromo-2-phenyl-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts or ionic liquid catalysts may be employed to optimize the reaction conditions and reduce the production cost .

化学反応の分析

Types of Reactions

5-Bromo-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzoxazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other strong bases. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized benzoxazole derivatives with different functional groups.

Reduction Products: Reduced benzoxazole derivatives with altered oxidation states.

類似化合物との比較

Similar Compounds

2-Phenylbenzoxazole: Lacks the bromine atom at the 5-position.

5-Chloro-2-phenylbenzoxazole: Contains a chlorine atom instead of a bromine atom at the 5-position.

5-Methyl-2-phenylbenzoxazole: Contains a methyl group at the 5-position.

Uniqueness

The presence of the bromine atom at the 5-position in 5-Bromo-2-phenyl-1,3-benzoxazole imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

生物活性

5-Bromo-2-phenyl-1,3-benzoxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

5-Bromo-2-phenyl-1,3-benzoxazole has the molecular formula C₁₃H₈BrN₁O. Its structure features a fused benzene and oxazole ring system with a bromine substituent at the 5-position and a phenyl group at the 2-position. This structural configuration enhances its interaction with various biological targets, making it significant in medicinal chemistry and material science.

The biological activity of 5-Bromo-2-phenyl-1,3-benzoxazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. By blocking these enzymes, it can modulate cellular processes such as growth and differentiation.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells (HCT-116) by disrupting critical signaling pathways .

Anticancer Activity

Research has demonstrated that 5-Bromo-2-phenyl-1,3-benzoxazole exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that the compound effectively inhibits the proliferation of cancer cells at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line but generally fall within the range of 10–30 µM .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

- Anti-Candida Activity : It has been tested against Candida albicans with a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating effectiveness against azole-resistant strains .

- Bacterial Activity : In studies involving model bacterial strains such as Bacillus subtilis and Escherichia coli, certain derivatives of benzoxazole exhibited antimicrobial effects, although results varied significantly across different compounds .

Study on Anticancer Effects

A notable study investigated the effects of 5-Bromo-2-phenyl-1,3-benzoxazole on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage. The study concluded that this compound could serve as a potential lead for developing new anticancer agents .

Study on Antifungal Mechanism

Another research focused on the antifungal mechanism of 5-Bromo-2-phenyl-1,3-benzoxazole against Candida albicans. The study revealed that the compound disrupts ergosterol biosynthesis in fungal cells, leading to increased membrane permeability and cell death. This mechanism highlights its potential as an antifungal agent, particularly against resistant strains .

5-Bromo-2-phenyl-1,3-benzoxazole is primarily metabolized by liver enzymes such as cytochrome P450. Its metabolic pathways involve biotransformation into various metabolites that may retain or enhance biological activity. The compound's stability under laboratory conditions allows for extended studies on its pharmacokinetics and dynamics.

Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 2-Phenylbenzoxazole | Lacks bromine at the 5-position |

| 5-Chloro-2-phenylbenzoxazole | Contains chlorine instead of bromine |

| 5-Methyl-2-phenylbenzoxazole | Contains a methyl group at the 5-position |

The presence of the bromine atom at the 5-position in 5-Bromo-2-phenyl-1,3-benzoxazole significantly influences its reactivity and biological activity compared to its analogs .

特性

IUPAC Name |

5-bromo-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTNVYMPQOWYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500185 | |

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69918-19-0 | |

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。